molecular formula C12H10FN5O B13114218 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol

4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol

Cat. No.: B13114218
M. Wt: 259.24 g/mol
InChI Key: LGUKFPAYFOAOLV-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a triazole ring, an amino group, and a fluorine atom attached to the quinoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Triazole Ring: The triazole ring can be attached via a click reaction, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline and triazole derivatives.

Mechanism of Action

The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1H-1,2,4-Triazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol is unique due to its combination of a quinoline core, a triazole ring, and a fluorine atom

Properties

Molecular Formula

C12H10FN5O

Molecular Weight

259.24 g/mol

IUPAC Name

2-amino-6-fluoro-4-(1,2,4-triazol-1-ylmethyl)quinolin-8-ol

InChI

InChI=1S/C12H10FN5O/c13-8-2-9-7(4-18-6-15-5-16-18)1-11(14)17-12(9)10(19)3-8/h1-3,5-6,19H,4H2,(H2,14,17)

InChI Key

LGUKFPAYFOAOLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=N2)N)CN3C=NC=N3)O)F

Origin of Product

United States

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